molecular formula C26H22INO4S2 B11677591 (5Z)-5-{3-iodo-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{3-iodo-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11677591
M. Wt: 603.5 g/mol
InChI Key: DHWGXWRIHGXEQQ-KQWNVCNZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-5-{3-iodo-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidinone core, which is known for its biological activity, and is substituted with various functional groups that enhance its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-5-{3-iodo-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinone core, followed by the introduction of the benzylidene group and subsequent functionalization with iodine, methoxy, and phenoxyethoxy groups. Common reagents used in these steps include thioamides, aldehydes, and halogenating agents under controlled conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in large-scale production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenoxyethoxy groups, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the thiazolidinone core, potentially converting it to a more reduced form.

    Substitution: The iodine atom in the compound can be substituted with other halogens or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium azide or thiols in the presence of a suitable catalyst.

Major Products:

  • Oxidation products include oxides of the methoxy and phenoxyethoxy groups.
  • Reduction products involve the reduced form of the thiazolidinone core.
  • Substitution products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

(5Z)-5-{3-iodo-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive thiazolidinone core.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (5Z)-5-{3-iodo-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The thiazolidinone core is known to interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

    Thiazolidinones: Compounds with a similar thiazolidinone core but different substituents.

    Benzylidene Derivatives: Compounds with a benzylidene group attached to various cores.

    Iodo-Substituted Compounds: Compounds with iodine substitution on different frameworks.

Uniqueness: (5Z)-5-{3-iodo-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H22INO4S2

Molecular Weight

603.5 g/mol

IUPAC Name

(5Z)-5-[[3-iodo-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]phenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H22INO4S2/c1-17-8-10-20(11-9-17)31-12-13-32-24-21(27)14-18(15-22(24)30-2)16-23-25(29)28(26(33)34-23)19-6-4-3-5-7-19/h3-11,14-16H,12-13H2,1-2H3/b23-16-

InChI Key

DHWGXWRIHGXEQQ-KQWNVCNZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)OCCOC2=C(C=C(C=C2I)/C=C\3/C(=O)N(C(=S)S3)C4=CC=CC=C4)OC

Canonical SMILES

CC1=CC=C(C=C1)OCCOC2=C(C=C(C=C2I)C=C3C(=O)N(C(=S)S3)C4=CC=CC=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.